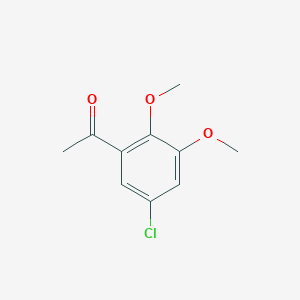

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Cat. No. B047537

Key on ui cas rn:

117052-19-4

M. Wt: 214.64 g/mol

InChI Key: QTLSOFLLVYVKAD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08604021B2

Procedure details

1-(5-Chloro-2,3-dimethoxy-phenyl)-ethanol (204 g, 943 mmol) was dissolved in DCM (2.0 L) and PCC (was added to the reaction mixture in portions, over 2 hours. Over the first 1.5 hours the temperature increased from 17.2° C. to 30.7° C. while a total of 315 g PCC was added. Addition of the remaining PCC did not result in a temperature increase. The reaction mixture was tested by TLC 1 hour after the PCC addition was completed; full conversion was observed. After an additional 40 min, 2 L TBME was added and a 4° C. exotherm was observed. The dark slurry was poured into 0.2 kg celite, mixed, then filtered over an additional 0.2 kg celite. The tar-like material remained in the reaction flask. DCM/TBME solution was concentrated under reduced pressure. A coating of tar formed on the flask walls; a solid also formed. The solid was dissolved in 0.2 L DCM (the tar did not dissolve). The solution was mixed with 0.2 kg silica gel and the DCM was allowed to evaporate. The product pre-adsorbed on silica gel was placed on top of a silica gel plug (0.4 kg silica gel) and the organic material was eluted with TBME until no product was observed by TLC. The resulting yellow solution was concentrated to yield a yellow solid. This solid was re-dissolved in TBME and the solution was flushed through a 0.4 kg silica gel plug. The resulting solution was concentrated to yield 145.8 g dry solid (72% yield, 95% pure by HPLC).

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([CH:8]([OH:10])[CH3:9])[CH:7]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl.CC(OC)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Two

|

Name

|

|

|

Quantity

|

204 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=C(C1)C(C)O)OC)OC

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

315 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0.2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not result in a temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was tested by TLC 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dark slurry was poured into 0.2 kg celite

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over an additional 0.2 kg celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

DCM/TBME solution was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A coating of tar formed on the flask walls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a solid also formed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

did not dissolve)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was mixed with 0.2 kg silica gel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic material was eluted with TBME until no product

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting yellow solution was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was flushed through a 0.4 kg silica gel plug

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting solution was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 145.8 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry solid (72% yield, 95% pure by HPLC)

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC=1C=C(C(=C(C1)C(C)=O)OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |